5-(Aminomethyl)-2-methylpyrimidin-4-ol

Chemical Purity Quality Control Sourcing

This 5-substituted aminomethylpyrimidine is a regiospecific scaffold critical for reproducible kinase SAR studies and thiamine (Vitamin B1) analog synthesis. Unlike generic 6‑aminomethyl isomers, its defined substitution pattern ensures consistent reactivity and biological target engagement. With reliable ≥95% purity, it also serves as an HPLC reference standard for quantifying regioisomeric impurities. Choose this differentiated building block to avoid experimental variability and accelerate your medicinal chemistry programs.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 1749-72-0
Cat. No. B155999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-methylpyrimidin-4-ol
CAS1749-72-0
Synonyms4(1H)-Pyrimidinone, 5-(aminomethyl)-2-methyl- (9CI)
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=O)N1)CN
InChIInChI=1S/C6H9N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,2,7H2,1H3,(H,8,9,10)
InChIKeyPSTACWJBJZYESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding the Core Identity of 5-(Aminomethyl)-2-methylpyrimidin-4-ol (CAS 1749-72-0) as a Distinct Pyrimidine Scaffold


5-(Aminomethyl)-2-methylpyrimidin-4-ol (CAS 1749-72-0) is a heterocyclic small molecule with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . Its structure features a pyrimidine core substituted with an aminomethyl group at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position . This specific substitution pattern distinguishes it from other aminomethylpyrimidine analogs and defines its potential as a versatile building block in medicinal chemistry and organic synthesis .

Why 5-(Aminomethyl)-2-methylpyrimidin-4-ol (CAS 1749-72-0) is Not Interchangeable with Other Aminomethylpyrimidines


Generic substitution of 5-(Aminomethyl)-2-methylpyrimidin-4-ol with structurally similar aminomethylpyrimidines, such as 6-(aminomethyl)-2-methylpyrimidin-4-ol or 2-(aminomethyl)pyrimidin-4-ol, is not scientifically justified without validation . The position of the aminomethyl substituent (e.g., 5- vs. 6-position) critically influences the compound's electronic distribution, hydrogen-bonding capacity, and steric profile, which in turn dictate its reactivity in synthetic transformations and its biological target engagement [1]. Consequently, procurement based solely on a general aminomethylpyrimidine class overlooks these position-specific effects, which can lead to significant deviations in experimental outcomes and process reproducibility .

Quantitative Differentiation of 5-(Aminomethyl)-2-methylpyrimidin-4-ol (CAS 1749-72-0): Direct Evidence for Procurement Decisions


Comparative Purity Specifications: 5-Substituted Aminomethylpyrimidine vs. 6-Substituted Analog

Procurement of 5-(Aminomethyl)-2-methylpyrimidin-4-ol from reputable vendors is typically offered at a minimum purity specification of 95% , whereas the 6-substituted analog 6-(aminomethyl)-2-methylpyrimidin-4-ol is often available at a lower purity of 90% from comparable sources . This 5% difference in baseline purity can impact downstream synthetic yields and the reproducibility of biological assays.

Chemical Purity Quality Control Sourcing

Differentiation by Substitution Pattern: Influence on Lipophilicity for Optimized ADME Profiles

In a study of aminomethylpyrimidine DPP-IV inhibitors, optimization of aromatic substituents around the pyrimidine core resulted in a 105-fold increase in activity [1]. This work underscores that subtle changes in substitution pattern, such as the specific 5-position aminomethyl group in the target compound, are critical for modulating key properties like lipophilicity (cLogP) and avoiding off-target effects (e.g., CYP3A4 inhibition) [2]. While the specific cLogP for 5-(Aminomethyl)-2-methylpyrimidin-4-ol is not directly reported, its structural class demonstrates that the 5-aminomethyl configuration is a distinct pharmacophoric element that cannot be assumed for other regioisomers.

Lipophilicity ADME Drug Design Physicochemical Properties

Positional Isomerism in Synthesis: 5-Aminomethyl as a Key Intermediate for Thiamine Analogs

The 5-aminomethyl-2-methylpyrimidine motif is a critical structural component in the synthesis of thiamine (Vitamin B1) analogs. A recent continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a direct precursor or analog, demonstrates the value of this specific regioisomer . This contrasts with the 6-aminomethyl isomer, which is not a viable intermediate for this vitamin biosynthetic pathway . The 5-substitution is therefore uniquely positioned for accessing this biologically and industrially relevant chemical space.

Continuous Flow Synthesis Process Chemistry Vitamin B1 Analogs Intermediates

Validated Application Scenarios for 5-(Aminomethyl)-2-methylpyrimidin-4-ol (CAS 1749-72-0) Based on Evidence


Medicinal Chemistry: Probing Position-Specific Structure-Activity Relationships (SAR) in Aminopyrimidine Kinase Inhibitors

As a defined 5-substituted aminomethylpyrimidine scaffold, this compound serves as an essential building block for synthesizing focused libraries to explore the impact of substitution on kinase inhibition and other therapeutic targets. Its regiospecificity is crucial for SAR studies, as demonstrated by the 105-fold activity gains achieved through analogous substitution optimization [1].

Process R&D: Development of Continuous Flow Syntheses for Thiamine Analogs and Derivatives

The 5-aminomethyl-2-methylpyrimidine core is a key structural motif for thiamine (Vitamin B1) synthesis. This compound and its close analogs are therefore valuable starting points for developing efficient continuous flow processes aimed at producing vitamin derivatives or related heterocyclic frameworks, a pathway not accessible via other regioisomers .

Quality Control and Analytical Method Development: Use as a Reference Standard for Regioisomer Identification

With a reliable purity specification (≥95%) from reputable suppliers, this compound can function as a reference standard for differentiating and quantifying regioisomeric impurities (e.g., 6-aminomethyl analog) in complex reaction mixtures via HPLC or LC-MS . This application is critical for ensuring the integrity of chemical processes and analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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